Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-: is a chemical compound with the formula C₁₆H₄₄Si₄Sn. It is a unique organosilicon compound that features a silicon-tin framework. This compound is notable for its tetrahedral symmetry and its applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination and side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are commonly employed.
Major Products:
Oxidation: Silicon dioxide (SiO₂) or silicon carbide (SiC).
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silicon-tin interactions and their effects on chemical reactivity .
Biology: Its unique properties make it suitable for use in biocompatible coatings and implants .
Medicine: In medicine, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry: Industrially, the compound is used in the production of high-performance materials such as sealants and adhesives. Its excellent mechanical properties and resistance to aging make it ideal for use in harsh environments .
Wirkmechanismus
The mechanism of action of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves its interaction with various molecular targets. The compound can form stable complexes with metals and other elements, which can then interact with biological molecules or industrial materials. The pathways involved in these interactions are still being studied, but it is believed that the silicon-tin framework plays a crucial role in the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH₃)₄.
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but lacks the tin atoms present in Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-).
Uniqueness: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is unique due to its silicon-tin framework, which imparts distinct chemical and physical properties. This makes it suitable for applications that require high stability and reactivity .
Eigenschaften
CAS-Nummer |
18547-12-1 |
---|---|
Molekularformel |
C16H44Si4Sn |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
trimethyl-[tris(trimethylsilylmethyl)stannylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Sn/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI-Schlüssel |
CPBYPTZDGTUTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C[Sn](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.